molecular formula C20H20FN3O3 B353071 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 332131-00-7

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B353071
CAS No.: 332131-00-7
M. Wt: 369.4g/mol
InChI Key: FSCTUWUIZJRPBJ-UHFFFAOYSA-N
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Description

  • The benzo[d]oxazole intermediate is then reacted with a propylating agent, such as 3-bromopropylamine, under basic conditions to introduce the propyl chain.
  • Attachment of the Piperazine Ring:

    • The propylated benzo[d]oxazole is further reacted with 1-(4-fluorophenyl)piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
  • Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:

    • Formation of the Benzo[d]oxazole Core:

      • Starting with 2-aminophenol, the benzo[d]oxazole core can be synthesized through a cyclization reaction with a suitable carboxylic acid derivative under acidic conditions.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
    • Reduction:

      • Reduction reactions can target the carbonyl group in the propyl chain, potentially converting it to an alcohol.
    • Substitution:

      • The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

      Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Major Products:

    • Oxidation products include N-oxide derivatives.
    • Reduction products include alcohol derivatives.
    • Substitution products vary depending on the nucleophile used.

    Scientific Research Applications

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology:

    • Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
    • Explored for its interactions with various biological targets, including enzymes and receptors.

    Medicine:

    • Potential applications in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
    • Studied for its binding affinity to specific receptors, such as serotonin and dopamine receptors.

    Industry:

    • Utilized in the development of new materials with specific electronic or optical properties.
    • Potential use in the design of novel catalysts for chemical reactions.

    Mechanism of Action

    The mechanism of action of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with neurotransmitter systems. The benzo[d]oxazole core contributes to the overall stability and bioavailability of the compound.

    Molecular Targets and Pathways:

      Serotonin Receptors: The compound may act as an agonist or antagonist at various serotonin receptor subtypes, influencing mood and cognition.

      Dopamine Receptors: It may also interact with dopamine receptors, affecting motor control and reward pathways.

      Enzymes: Potential inhibition or activation of specific enzymes involved in metabolic pathways.

    Comparison with Similar Compounds

      3-(4-(4-fluorophenyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one: Lacks the propyl chain, resulting in different pharmacological properties.

      3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one: Substitution of the fluorine atom with chlorine, leading to altered receptor binding affinity.

      3-(3-(4-(4-methylphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one: Presence of a methyl group instead of fluorine, impacting its chemical reactivity and biological activity.

    Uniqueness:

    • The presence of the fluorophenyl group in 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.

    Properties

    IUPAC Name

    3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H20FN3O3/c21-15-5-7-16(8-6-15)22-11-13-23(14-12-22)19(25)9-10-24-17-3-1-2-4-18(17)27-20(24)26/h1-8H,9-14H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FSCTUWUIZJRPBJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C4=CC=CC=C4OC3=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H20FN3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    369.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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